Differentiation by Hydrogen Bond Donor Capacity: Carboxamide vs. Decarboxy Analog
The target compound possesses a primary carboxamide (-CONH2) at the C5 position, providing two hydrogen bond donor (HBD) sites. This contrasts with the closely related decarboxy analog, 1-(2-Hydroxyethyl)-2-methylimidazole (CAS 1615-15-2), which has only one HBD (the hydroxyl group) and lacks the carboxamide entirely [1][2]. The quantified difference in HBD count (2 vs 1) directly impacts intermolecular binding potential, solubility, and crystallization behavior.
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 2 |
| Comparator Or Baseline | 1-(2-Hydroxyethyl)-2-methylimidazole (CAS 1615-15-2): 1 |
| Quantified Difference | 2-fold increase |
| Conditions | Computed by Cactvs 3.4.8.18 (PubChem release 2021.10.14) |
Why This Matters
The additional HBD from the carboxamide expands the compound's utility in supramolecular assembly and target engagement, making substitution with the decarboxy analog chemically invalid for applications requiring bidentate H-bonding.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 147687, 1-(2-Hydroxyethyl)-2-methyl-1H-imidazole-5-carboxamide. https://pubchem.ncbi.nlm.nih.gov/compound/121803-03-0. Accessed 30 Apr. 2026. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 125142, 1-(2-Hydroxyethyl)-2-methylimidazole. https://pubchem.ncbi.nlm.nih.gov/compound/1615-15-2. Accessed 30 Apr. 2026. View Source
